Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a complex organic compound with the CAS Number 445384-33-8. It is primarily utilized for research purposes and is not approved for therapeutic or veterinary use. The compound features a unique molecular structure that incorporates multiple functional groups, contributing to its potential biological activities.
This compound is available from various chemical suppliers, including EvitaChem and BenchChem, which provide detailed product specifications and synthesis information. It is classified under small molecules and is part of ongoing research in medicinal chemistry due to its promising properties.
Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate belongs to the class of organic compounds known as pyran derivatives. Its structure indicates it may have applications in pharmaceutical chemistry, particularly in the development of new therapeutic agents.
The synthesis of ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate typically involves multi-step reactions that include the formation of pyran rings and incorporation of various substituents.
The synthesis pathways often involve cyclization reactions where the pyran ring is formed through nucleophilic attack mechanisms.
The molecular formula for ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is C31H34N4O3S. The structure can be represented using various chemical notation systems:
InChI=1S/C31H34N4O3S/c1-5-37...
CCOC(=O)N1CCC(CC1)NC1=NC=CC(C)=C1
The compound has a molecular weight of approximately 542.7 g/mol. Its structural complexity includes multiple rings and functional groups that contribute to its chemical reactivity and potential biological effects.
Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[...]-4H-pyran-3-carboxylate can undergo various chemical transformations:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-[...]-4H-pyran-3-carboxylate involves interactions at the molecular level with biological targets:
Research indicates that derivatives of this compound exhibit potential pharmacological activities, including antihypertensive effects based on structural modifications.
Relevant data regarding melting point and boiling point are often determined experimentally but are not universally reported in available literature.
Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-[...]-4H-pyran-3-carboxylate has several potential applications in scientific research:
This compound represents a significant area of interest within medicinal chemistry due to its structural diversity and potential therapeutic applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2